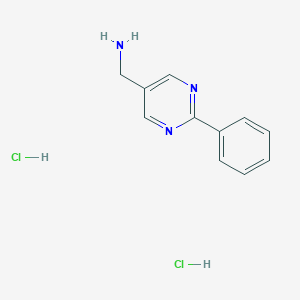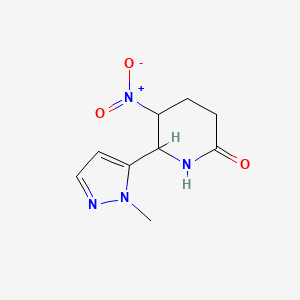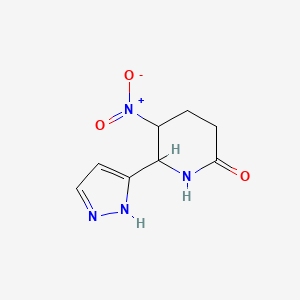
4-amino-N'-phenylbenzene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N'-phenylbenzene-1-carboximidamide (4-APB) is a synthetic compound with a wide range of applications in scientific research. It is a member of the benzimidazole family and is used as an agonist or antagonist of various receptor proteins, such as G-protein-coupled receptors (GPCRs). 4-APB has been studied extensively in both in vitro and in vivo models and has been shown to have a variety of biochemical and physiological effects. In
作用機序
4-amino-N'-phenylbenzene-1-carboximidamide is an agonist or antagonist of various receptor proteins, such as G-protein-coupled receptors (GPCRs). It binds to the GPCR, which then activates or inhibits the production of second messengers. These second messengers then activate or inhibit various downstream pathways, which can have a variety of effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cAMP and cGMP, which can lead to increased cell proliferation and increased cell survival. Additionally, this compound has been shown to increase the production of nitric oxide, which can lead to vasodilation and increased blood flow. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, which can lead to reduced inflammation and improved immune function.
実験室実験の利点と制限
4-amino-N'-phenylbenzene-1-carboximidamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time. A limitation is that it can be difficult to synthesize in large quantities and can be difficult to purify. Additionally, it can be toxic in high concentrations, so it is important to use appropriate safety measures when working with this compound.
将来の方向性
There are several potential future directions for 4-amino-N'-phenylbenzene-1-carboximidamide research. One potential direction is to further study its mechanism of action and its effects on various receptor proteins. Additionally, further research could be done to study its effects on other biochemical and physiological processes, such as its effects on the immune system and its effects on the cardiovascular system. Additionally, further research could be done to study its effects on various diseases, such as cancer and neurological disorders. Finally, further research could be done to develop new and more efficient synthesis methods for this compound.
合成法
4-amino-N'-phenylbenzene-1-carboximidamide is synthesized using a three-step reaction sequence. The first step involves the condensation of 1-phenylbenzimidazole with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form 4-chloro-N'-phenylbenzimidazole. The second step involves the oxidation of the 4-chloro-N'-phenylbenzimidazole with sodium hypochlorite to form 4-amino-N'-phenylbenzimidazole. The third and final step involves the condensation of 4-amino-N'-phenylbenzimidazole with 1-carboxylic acid to form this compound.
科学的研究の応用
4-amino-N'-phenylbenzene-1-carboximidamide has been extensively studied in both in vitro and in vivo models and has been shown to have a variety of applications in scientific research. It has been used to study the properties of GPCRs, as well as to study the effects of drugs on the central nervous system. Additionally, this compound has been used to study the effects of hormones on the body, as well as the effects of drugs on the cardiovascular system.
特性
IUPAC Name |
4-amino-N'-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,14H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSSXEONEADBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)

![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)





![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)


![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)